molecular formula C19H23NO3 B5173654 N-[(2-methoxyphenyl)methyl]-4-(2-methylpropoxy)benzamide

N-[(2-methoxyphenyl)methyl]-4-(2-methylpropoxy)benzamide

Cat. No.: B5173654
M. Wt: 313.4 g/mol
InChI Key: FCFAGPPHXUZXJU-UHFFFAOYSA-N
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Description

N-[(2-methoxyphenyl)methyl]-4-(2-methylpropoxy)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 2-methoxyphenylmethyl group and a 2-methylpropoxy group

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4-(2-methylpropoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-14(2)13-23-17-10-8-15(9-11-17)19(21)20-12-16-6-4-5-7-18(16)22-3/h4-11,14H,12-13H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFAGPPHXUZXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyphenyl)methyl]-4-(2-methylpropoxy)benzamide can be achieved through a multi-step process involving the following key steps:

    N-alkylation: The initial step involves the N-alkylation of 2-methoxybenzylamine with 4-(2-methylpropoxy)benzoyl chloride in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane under reflux conditions.

    Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)methyl]-4-(2-methylpropoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

    Reduction: Formation of N-[(2-methoxyphenyl)methyl]-4-(2-methylpropoxy)aniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[(2-methoxyphenyl)methyl]-4-(2-methylpropoxy)benzamide has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-4-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. In receptor binding studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-methoxyphenyl)methyl]-4-(2-methylpropoxy)aniline
  • 2-methoxybenzaldehyde
  • 2-methoxybenzoic acid

Uniqueness

N-[(2-methoxyphenyl)methyl]-4-(2-methylpropoxy)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in its applications.

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